REACTION_CXSMILES
|
[CH2:1]([O:6][N:7]=[C:8]([C:14](=[O:16])[CH3:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:2][CH2:3][CH2:4][CH3:5].S(Cl)([Cl:20])(=O)=O>C(O)(=O)C>[CH2:1]([O:6][N:7]=[C:8]([C:14](=[O:16])[CH2:15][Cl:20])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:2][CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
57.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)ON=C(C(=O)OCC)C(C)=O
|
Name
|
|
Quantity
|
20.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
58.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)ON=C(C(=O)OCC)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |